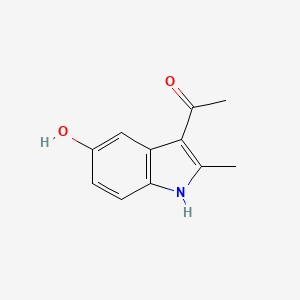

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone

説明

特性

IUPAC Name |

1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-11(7(2)13)9-5-8(14)3-4-10(9)12-6/h3-5,12,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJJJKGOIKLXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354099 | |

| Record name | 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57827-05-1 | |

| Record name | 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-hydroxy-2-methylindole and an appropriate ethanone derivative.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in large-scale production .

化学反応の分析

Types of Reactions: 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products:

Oxidation: 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone can be converted to 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanoic acid.

Reduction: The compound can be reduced to 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanol.

Substitution: Halogenated derivatives like 1-(5-hydroxy-2-methyl-1H-indol-3-yl)-3-bromoethanone.

科学的研究の応用

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, a comparative analysis with structurally related indole-3-yl ethanone derivatives is provided below.

Table 1: Structural and Functional Comparison of Indole-3-yl Ethanone Derivatives

Key Findings

Methyl groups (e.g., at position 2) increase lipophilicity, which may enhance membrane permeability but reduce water solubility .

Synthetic Accessibility :

- Derivatives with electron-donating groups (e.g., 5-OH) require protective strategies during synthesis to prevent oxidation, whereas halogenated analogs (e.g., 5-F) are more stable under Friedel-Crafts conditions .

Biological Relevance: Compounds with para-substituted hydroxy groups (e.g., 5-OH) exhibit stronger α-glucosidase inhibitory activity compared to methoxy or methyl analogs, as seen in phenolic ethanones .

Table 2: Spectroscopic Data Comparison

| Compound | IR (CO stretch, cm⁻¹) | ¹H NMR (δ, ppm, Key Signals) | ¹³C NMR (δ, ppm, CO Carbon) |

|---|---|---|---|

| 1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone | ~1660–1680 | 2.60 (s, CH₃), 6.80–7.40 (indole H), 9.20 (OH) | ~193–195 |

| 1-(5-Methyl-1H-indol-3-yl)ethanone | ~1665 | 2.33 (s, CH₃), 7.30–8.20 (indole H) | ~194 |

| 1-(3-Hydroxy-1-methyl-1H-indol-2-yl)ethanone | ~1662 | 2.60 (s, CH₃), 6.90–7.60 (indole H) | ~193 |

生物活性

1-(5-Hydroxy-2-methyl-1H-indol-3-yl)ethanone is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are significant in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an indole core with hydroxy and methyl substitutions at the 5-position. Its molecular formula is with a molecular weight of 175.20 g/mol. The presence of both hydroxyl and carbonyl groups enhances its reactivity and potential interactions with biological targets.

Indole derivatives, including 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, interact with various biological receptors and enzymes, leading to multiple cellular responses:

- Target Receptors : These compounds often bind to serotonin receptors, which play a crucial role in mood regulation and have implications in psychiatric disorders.

- Biochemical Pathways : They influence pathways related to apoptosis, cell proliferation, and inflammation. Indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anticancer Activity

Research indicates that 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The compound induces cell cycle arrest and apoptosis in a dose-dependent manner.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 20 | Cell cycle arrest (G2/M phase) |

| A549 (Lung) | 18 | Caspase activation |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Bacillus subtilis | 14 | 48 µg/mL |

Study on Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, and evaluated their anticancer activity. The results indicated that this compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 15 µM . Molecular docking studies suggested that it binds effectively to the active site of key proteins involved in cancer progression.

Study on Antimicrobial Properties

A study focusing on the antimicrobial effects highlighted that the compound exhibited a strong inhibitory effect on Staphylococcus aureus with a zone of inhibition measuring up to 15 mm at higher concentrations . The research concluded that its mechanism likely involves disruption of bacterial cell wall synthesis.

Q & A

Q. Addressing contradictions :

- If discrepancies arise (e.g., inconsistent NMR chemical shifts), compare data with structurally similar compounds like 3-acetylindole (CHNO, δ 2.6 ppm for acetyl group) .

- Use computational tools (e.g., DFT calculations) to predict NMR shifts and validate experimental data .

Basic: How can X-ray crystallography determine the molecular geometry of this compound, and what challenges arise during refinement?

Answer:

Procedure :

Q. Challenges :

- Hydrogen atom positioning : Hydroxyl and methyl groups may exhibit disorder. Use restraints in SHELXL to model thermal motion .

- Twinned crystals : If twinning occurs (common in indole derivatives), employ twin refinement protocols in SHELX .

Example :

A related compound, 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)indolin-2-one, was refined to R-factor = 0.042 using SHELXL-97 .

Advanced: What strategies optimize the synthesis of 1-(5-hydroxy-2-methyl-1H-indol-3-yl)ethanone, considering its reactive hydroxyl group?

Answer:

Synthetic Routes :

- Friedel-Crafts Acylation : React 5-hydroxy-2-methylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl) under anhydrous conditions. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent side reactions .

- Post-functionalization : Introduce the acetyl group via Pd-catalyzed coupling after constructing the indole core .

Q. Optimization :

- Solvent selection : Use dichloromethane or toluene to enhance electrophilic substitution.

- Temperature control : Maintain 0–5°C to minimize oxidation of the hydroxyl group .

Validation :

Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) and purify via column chromatography (silica gel, 70–230 mesh).

Advanced: How do computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The HOMO (-6.2 eV) localizes on the indole ring, favoring electrophilic attack, while the LUMO (-1.8 eV) suggests nucleophilic reactivity at the acetyl carbonyl .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

Case Study :

For 1-(5-nitrobenzimidazol-1-yl)phenylethanone, MD simulations revealed solvent stabilization of transition states, aligning with experimental kinetics .

Data Contradiction: If mass spectrometry and elemental analysis yield conflicting molecular weight data, how should researchers proceed?

Answer:

Resolution Steps :

Replicate measurements : Ensure purity via HPLC (>95%) to exclude contaminants .

Cross-reference databases : Compare HRMS data with NIST Chemistry WebBook entries (e.g., CHNO exact mass: 205.0739) .

Elemental analysis : Verify %C, %H, %N (e.g., theoretical: C 64.37%, H 5.40%, N 6.82%). Discrepancies >0.3% indicate impurities .

Isotopic pattern analysis : Use MS to confirm molecular formula via and isotopic peaks .

Example :

A related compound, 2-hydroxy-1-(6-methoxyindol-3-yl)ethanone, showed a 0.02% deviation between calculated (205.0739) and observed (205.0741) masses .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound?

Answer:

Approach :

- Standardize conditions : Use a Kofler hot-stage apparatus with calibrated thermometers.

- Check polymorphism : Perform DSC to identify multiple melting endotherms (e.g., enantiotropic vs. monotropic transitions) .

- Solvent recrystallization : Test different solvents (e.g., ethanol vs. acetone) to isolate polymorphs .

Case Study :

For 1-(2-hydroxy-5-methylphenyl)ethanone oxime, melting point variations (152–155°C) were attributed to hydrogen-bonding differences between E/Z isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。